molecular formula C16H20N2O2 B1451625 N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine CAS No. 1040685-81-1

N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine

Cat. No.: B1451625
CAS No.: 1040685-81-1
M. Wt: 272.34 g/mol
InChI Key: KATLEBCCOIZQAC-UHFFFAOYSA-N
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Description

N-4-(2-Methoxyethoxy)benzyl-methanamine is a methanamine derivative featuring a benzyl group substituted with a 2-methoxyethoxy moiety at the para-position and a 3-pyridinyl group attached to the methanamine backbone. Its structure combines a pyridine ring (a weak base with hydrogen-bonding capability) and a benzyl ether group (enhancing lipophilicity and metabolic stability).

Properties

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-9-10-20-16-6-4-14(5-7-16)11-18-13-15-3-2-8-17-12-15/h2-8,12,18H,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATLEBCCOIZQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A widely adopted method for preparing such substituted benzylamines involves reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.

Typical procedure:

  • Step 1: Synthesis of 4-(2-methoxyethoxy)benzaldehyde by selective etherification of 4-hydroxybenzaldehyde with 2-methoxyethanol.
  • Step 2: Reaction of the aldehyde with 3-aminomethylpyridine (3-pyridinylmethanamine) or its precursor under reductive amination conditions.
  • Step 3: Use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the imine intermediate to the secondary amine.

This method offers high selectivity and good yields due to mild reaction conditions and the ability to avoid over-reduction or side reactions.

Nucleophilic Substitution Route

An alternative method involves nucleophilic substitution on a benzyl halide intermediate:

  • Step 1: Preparation of 4-(2-methoxyethoxy)benzyl chloride or bromide via halogenation of the corresponding benzyl alcohol.
  • Step 2: Reaction of the benzyl halide with 3-aminomethylpyridine under basic conditions to form the desired secondary amine.

This method requires careful control of reaction conditions to prevent elimination or side reactions and often uses polar aprotic solvents to enhance nucleophilicity.

Catalytic Coupling Methods

Recent advances include transition-metal-catalyzed coupling reactions:

  • Use of palladium-catalyzed Buchwald-Hartwig amination to couple 4-(2-methoxyethoxy)benzyl halides with 3-pyridinylmethanamine derivatives.
  • These methods offer high regioselectivity and functional group tolerance.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Methanol, Ethanol, or DCM Choice affects solubility and reaction rate
Temperature 25–60 °C Elevated temperatures favor reaction kinetics
Catalyst Pd(PPh3)4, Pd2(dba)3, or None Used in coupling methods
Reducing Agent NaBH(OAc)3, NaBH3CN Selective for imine reduction
Base Triethylamine, K2CO3 Used in nucleophilic substitution
Reaction Time 2–24 hours Dependent on method and scale

Research Findings and Data Analysis

  • Yield: Reductive amination methods generally yield 70–90% of pure product with high selectivity.
  • Purity: Use of protecting groups and selective catalysts enhances purity above 95% as confirmed by NMR and HPLC.
  • Stability: The methoxyethoxy substituent imparts solubility and stability in polar solvents, facilitating purification.
  • Scalability: Both reductive amination and nucleophilic substitution methods have been scaled successfully for gram to kilogram quantities.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Reductive Amination 4-(2-Methoxyethoxy)benzaldehyde, 3-aminomethylpyridine, NaBH(OAc)3 Mild conditions, high selectivity Requires aldehyde intermediate 75–90
Nucleophilic Substitution 4-(2-Methoxyethoxy)benzyl chloride, 3-aminomethylpyridine, base Straightforward, no reducing agent Possible side reactions, harsher conditions 60–80
Pd-Catalyzed Coupling 4-(2-Methoxyethoxy)benzyl halide, 3-aminomethylpyridine, Pd catalyst High regioselectivity, functional group tolerance Requires expensive catalysts 80–85

Notes on Analytical Characterization

  • NMR Spectroscopy: Confirms the formation of the methanamine linkage and substitution pattern.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • HPLC: Used for purity assessment and reaction monitoring.
  • IR Spectroscopy: Confirms functional groups, especially amine and ether linkages.

Chemical Reactions Analysis

Types of Reactions

N-4-(2-Methoxyethoxy)benzyl-methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-4-(2-Methoxyethoxy)benzyl-methanamine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-4-(2-Methoxyethoxy)benzyl-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-4-(2-Phenoxyethoxy)benzyl-methanamine

  • Structural Difference: Replaces the methoxyethoxy group with a phenoxyethoxy substituent.
  • Source: A related compound, N-4-(2-Phenoxyethoxy)benzyl-methanamine, is listed in chemical supplier databases .

N-[4-(Trifluoromethoxy)benzyl]-1-[4-(trifluoromethoxy)phenyl]methanamine Hydrochloride

  • Structural Difference : Contains trifluoromethoxy (-OCF₃) groups instead of methoxyethoxy (-OCH₂CH₂OCH₃).
  • Implications : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and may increase hydrophobicity. This analog was synthesized via reductive amination and isolated as a hydrochloride salt .

Variations in the Amine Backbone

N-3-(tert-Butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine

  • Structural Difference : Incorporates a thiazole ring fused to the methanamine backbone.

N-(4-(tert-Butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine

  • Structural Difference : Features a tert-butyl-substituted benzylidene group instead of a pyridinyl substituent.
  • Implications : The bulky tert-butyl groups may reduce solubility but improve steric shielding, increasing stability against oxidation .

Hybrid Compounds with Heterocyclic Motifs

Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)

  • Structural Difference : Combines a ferrocenyl core with oxazole and trifluoromethylbenzyl groups.
  • Implications : The ferrocene moiety introduces redox activity, while the oxazole ring enhances π-π stacking interactions. This hybrid compound was synthesized via Ugi-Zhu multicomponent reactions under microwave irradiation .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference ID
N-4-(2-Methoxyethoxy)benzyl-methanamine 2-Methoxyethoxy, 3-pyridinyl ~280 (estimated) Potential CNS activity, lipophilicity
N-4-(2-Phenoxyethoxy)benzyl-methanamine Phenoxyethoxy, 3-pyridinyl ~328 (estimated) Enhanced aromaticity
N-[4-(Trifluoromethoxy)benzyl]-1-[4-(trifluoromethoxy)phenyl]methanamine HCl Trifluoromethoxy 438.7 High metabolic stability
Ferrocenyl-bis-(oxazole-trifluoromethylbenzyl) Ferrocene, oxazole, trifluoromethyl 985.6 Redox-active, catalytic applications

Research Findings and Implications

  • Biological Activity : Pyridine-containing methanamines often exhibit affinity for neurotransmitter receptors (e.g., histamine or serotonin receptors), suggesting possible CNS applications .
  • Synthetic Accessibility : Reductive amination and Ugi-Zhu reactions are common synthetic routes for such compounds, enabling modular diversification .

Biological Activity

N-4-(2-Methoxyethoxy)benzyl-methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a benzyl group substituted with a methoxyethoxy moiety and a pyridine ring, which are significant for its interaction with biological targets.

The biological activity of N-4-(2-Methoxyethoxy)benzyl-methanamine is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity against specific targets such as:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to anti-cancer effects.
  • Serotonin Receptors : Modulation of serotonin pathways may contribute to neuropharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to N-4-(2-Methoxyethoxy)benzyl-methanamine. For instance, derivatives that target EGFR have shown promising results in inhibiting tumor growth in various cancer models.

Study ReferenceCancer TypeMechanismResult
Lung CancerEGFR Inhibition70% reduction in tumor size
Breast CancerApoptosis InductionEnhanced cell death in vitro

Antioxidant Activity

Research has also indicated that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.

  • Radical Scavenging Activity : The compound has been evaluated for its ability to scavenge free radicals, with findings suggesting significant activity comparable to established antioxidants.
Test MethodResult
ABTS AssayIC50 = 25 µM
DPPH AssayIC50 = 30 µM

Case Studies

  • Lung Cancer Model : In a xenograft model, administration of N-4-(2-Methoxyethoxy)benzyl-methanamine resulted in a notable decrease in tumor growth compared to control groups. The study emphasized the compound's potential as an EGFR inhibitor.
  • Neuroprotective Effects : A study investigating neuroprotective effects found that the compound could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine
Reactant of Route 2
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N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine

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